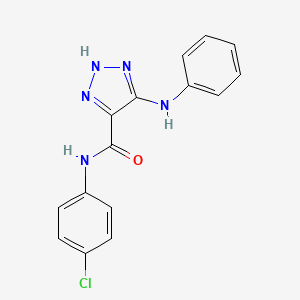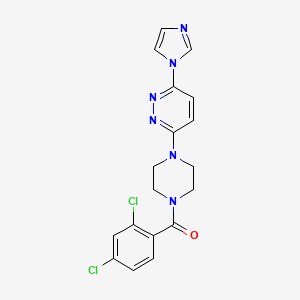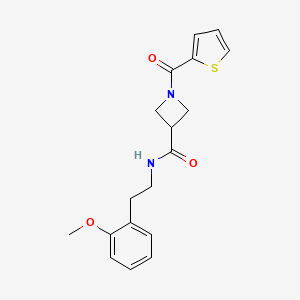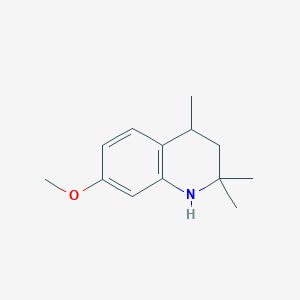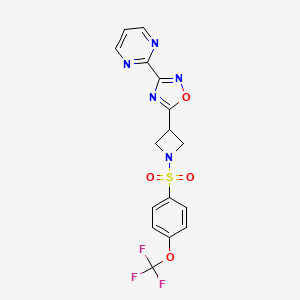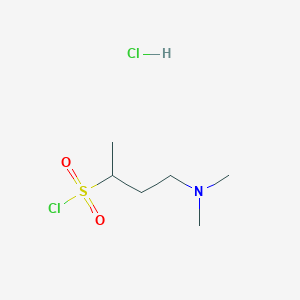![molecular formula C14H14FNO B2522463 N-[(3-fluorophenyl)methyl]-4-methoxyaniline CAS No. 415968-77-3](/img/structure/B2522463.png)
N-[(3-fluorophenyl)methyl]-4-methoxyaniline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound N-[(3-fluorophenyl)methyl]-4-methoxyaniline is not directly described in the provided papers. However, the papers do discuss related compounds with similar structural motifs, such as fluorinated aromatic rings and methoxy groups. For instance, the first paper describes a Schiff base synthesized from 4-fluorobenzaldehyde, which shares the fluorinated aromatic characteristic with the compound . The second paper discusses another Schiff base compound with a fluorinated aromatic ring and methoxy group, although it is part of a more complex naphthalene system . The third paper mentions a compound with a fluorinated nitroaniline fragment, which, while not identical, is structurally related to the compound of interest .
Synthesis Analysis
The synthesis of compounds similar to this compound typically involves condensation reactions to form Schiff bases, as seen in the first and second papers . These reactions are often facilitated by the presence of a carbonyl group and an amine, leading to the formation of a C=N double bond. Although the exact synthesis of this compound is not detailed, it can be inferred that a similar strategy could be employed, using appropriate starting materials such as 3-fluorobenzaldehyde and 4-methoxyaniline.
Molecular Structure Analysis
The molecular structures of the compounds in the provided papers are characterized by X-ray diffraction methods, revealing planar geometries and specific bond configurations . For example, the Schiff base in the first paper has a trans configuration around the C=N double bond . While the exact molecular structure of this compound is not provided, it is likely to exhibit similar planarity in the aromatic regions and may also feature a distinct bond geometry around any functional groups present.
Chemical Reactions Analysis
The papers do not directly discuss the chemical reactions of this compound. However, compounds with similar structural features are known to participate in various chemical reactions, particularly those involving the aromatic ring, such as electrophilic substitution, or the functional groups, such as nucleophilic addition to the carbonyl in Schiff bases . The presence of a fluorine atom on the aromatic ring can influence the reactivity, directing certain reactions to occur at specific positions on the ring.
Physical and Chemical Properties Analysis
The physical and chemical properties of compounds similar to this compound can be deduced from the crystallographic data and computational studies presented in the papers . These properties include crystal packing, stabilized by various intermolecular hydrogen bonds and weak interactions, as well as calculated densities and reflection measurements . While the exact properties of this compound are not described, it can be anticipated that it would exhibit similar intermolecular interactions and crystal packing features due to the presence of aromatic rings and potential hydrogen bonding sites.
科学的研究の応用
Palladium-Catalyzed Aminations
The compound N-[(3-fluorophenyl)methyl]-4-methoxyaniline may be used in palladium-catalyzed aminations of aryl halides and aryl triflates, as a part of synthesizing various amines and salts with potential applications in organic synthesis (Wolfe & Buchwald, 2003).Structural Studies
In structural chemistry, derivatives of this compound have been studied for their molecular structure and intermolecular interactions. Such research provides insights into geometric parameters and molecular conformations (Köysal et al., 2005).Kinase Inhibitor Development
Analogues of this compound have been identified as potent and selective inhibitors of the Met kinase, showing promise in cancer treatment research (Schroeder et al., 2009).Chemical Activity Studies
Studies involving the compound have investigated its electrophilic and nucleophilic nature, as well as local and global chemical activity, using theoretical calculations such as density functional theory (DFT) (Güzel et al., 2020).Positron Emission Tomography (PET) Imaging
Some derivatives of the compound are used in synthesizing imaging agents for positron emission tomography (PET), aiding in the study of biological systems and disease processes (Holt et al., 2006).Chromatographic Analysis
The compound has been utilized in chromatographic studies for the determination of various biological substances, demonstrating its importance in analytical chemistry (Gatti et al., 1990).Organic Synthesis
Research into the synthesis of similar compounds, such as 2-fluoro-4-methoxyaniline, has revealed applications in organic synthesis, particularly in protection and deprotection reactions (Ragan et al., 2003).Medicinal Chemistry
Research in medicinal chemistry has explored derivatives of this compound for their potential in treating diseases like cancer and androgen-responsive disorders (Tucker et al., 1988).Biotransformation Studies
The compound has been studied for its biotransformation in different species, providing valuable information on its metabolism and potential applications in pharmacokinetics (Lavrijsen et al., 1992).Transition Metal Chemistry
It has also been used in transition metal chemistry for the synthesis and study of complexes with transition metals, contributing to the field of inorganic chemistry (Karapınar & Kabay, 2007).
特性
IUPAC Name |
N-[(3-fluorophenyl)methyl]-4-methoxyaniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14FNO/c1-17-14-7-5-13(6-8-14)16-10-11-3-2-4-12(15)9-11/h2-9,16H,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMCXYFSBIFGLGL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NCC2=CC(=CC=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14FNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

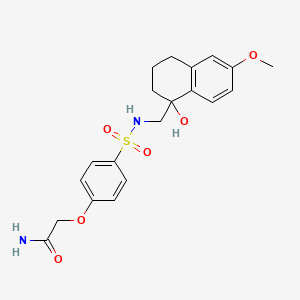
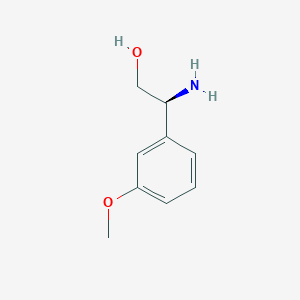

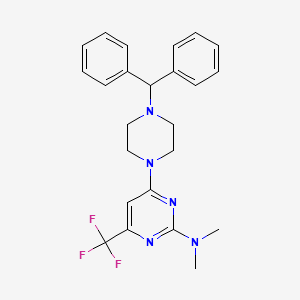
![Ethyl 2-(isobutylthio)-5-(4-(methoxycarbonyl)phenyl)-7-methyl-4-oxo-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B2522387.png)
![ethyl 3-({[4,6-dimethyl-3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1(2H)-yl]acetyl}amino)benzoate](/img/structure/B2522388.png)

